

TTI-0102: A Technical Overview of its Chemical Structure and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TTI-0102 is a novel, clinical-stage new chemical entity (NCE) developed by Thiogenesis Therapeutics. It is an asymmetric disulfide prodrug of cysteamine, designed to overcome the pharmacokinetic limitations and side effects of cysteamine, a compound with known therapeutic potential in diseases associated with mitochondrial oxidative stress. This technical guide provides an in-depth look at the chemical structure, mechanism of action, and available clinical data for TTI-0102.

Chemical Structure and Properties

TTI-0102 is chemically known as cysteamine-pantetheine disulfide.[1][2] It is formed by the covalent linkage of two thiol-containing molecules, cysteamine and pantetheine, through a disulfide bond. This asymmetric design is key to its function as a prodrug.



Property	Value	Source	
Chemical Name	Cysteamine-pantetheine disulfide	[1][2]	
Molecular Formula	C11H24N2O4S2	Inferred from constituent molecules	
Molecular Weight	328.45 g/mol	Inferred from constituent molecules	
Constituent Moieties	Cysteamine, Pantetheine	[1]	

Note: The molecular formula and weight are calculated based on the constituent molecules, as a definitive source for the combined structure's properties was not publicly available.

Mechanism of Action and Signaling Pathway

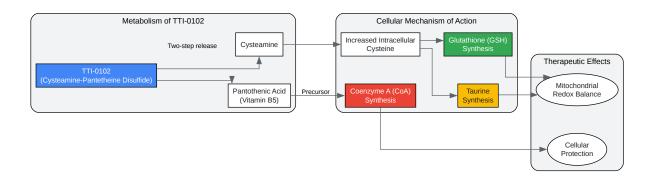
TTI-0102 functions as a prodrug, undergoing a two-step metabolic process to release its active component, cysteamine. This process is designed to provide a gradual and sustained release, mitigating the side effects associated with high peak concentrations of cysteamine.[3]

The primary mechanism of action of the released cysteamine is to increase the intracellular levels of cysteine. Cysteine is a critical precursor for the synthesis of several essential molecules involved in mitochondrial redox balance and cellular protection:

- Glutathione (GSH): A major endogenous antioxidant that neutralizes reactive oxygen species (ROS) and protects mitochondria from oxidative damage.
- Taurine: An amino acid with roles in antioxidant defense, mitochondrial function, and calcium signaling.
- Coenzyme A (CoA): An essential cofactor in cellular metabolism, including the Krebs cycle and fatty acid oxidation.

By augmenting the intracellular pools of these molecules, TTI-0102 aims to combat the mitochondrial dysfunction and oxidative stress that are central to the pathophysiology of various rare and pediatric diseases.[3]





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Caption: Metabolic and cellular pathway of TTI-0102.

Experimental Protocols

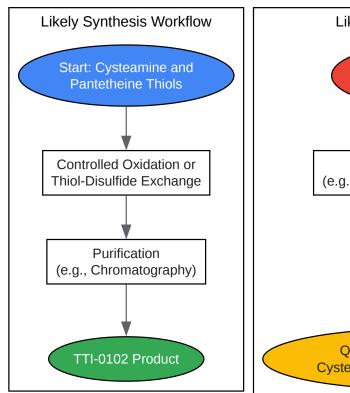
Detailed experimental protocols for the synthesis and analysis of TTI-0102 are proprietary and not publicly available. However, based on the chemical nature of the compound, the following general methodologies are likely employed:

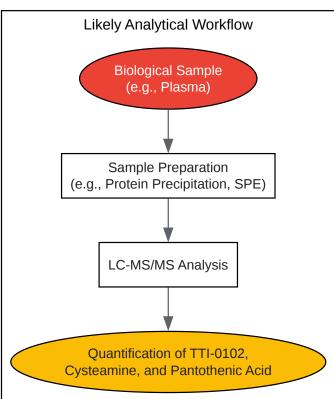
Synthesis: The synthesis of asymmetric disulfides like TTI-0102 typically involves the controlled reaction of the two corresponding thiol precursors, cysteamine and pantetheine.[4][5][6] Various methods for forming asymmetric disulfide bonds have been described in the scientific literature, often utilizing mild oxidizing agents or thiol-disulfide exchange reactions under controlled conditions to favor the desired asymmetric product over symmetric disulfides.

Analytical Methods: The analysis of TTI-0102 and its metabolites in biological matrices would likely involve liquid chromatography-mass spectrometry (LC-MS/MS).[7][8] This technique offers the high sensitivity and specificity required to quantify the parent drug and its breakdown products, cysteamine and pantothenic acid, in complex biological samples like plasma. Due to



the lack of a strong chromophore in cysteamine, derivatization may be necessary for detection by other methods like HPLC with UV or fluorescence detection.[9]





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Caption: Postulated general workflows for synthesis and analysis.

Quantitative Data from Phase 1 Clinical Trial

TTI-0102 was evaluated in an open-label, dose-escalation Phase 1 clinical trial in healthy volunteers. The study compared the pharmacokinetics of TTI-0102 at doses of 600 mg, 1200 mg, and 2400 mg (cysteamine-base equivalent) to a 600 mg dose of Cystagon® (cysteamine bitartrate).[1]



Parameter	TTI-0102 (2400 mg cysteamine- base equivalent)	Cystagon® (600 mg)	p-value	Source
Cmax of cysteamine (mg/mL)	3.49 ± 0.95	3.19 ± 1.12	0.61 (not significant)	[1]
AUC of cysteamine (hr.mg/mL)	20.38 ± 4.27	7.32 ± 1.76	<0.01 (significant)	[1]

The results of the Phase 1 study indicated that even at a four-fold higher dose, TTI-0102 did not produce a significantly higher peak plasma concentration (Cmax) of cysteamine compared to the immediate-release formulation, Cystagon®.[1] However, the total drug exposure (AUC) was significantly increased by 278%.[1] These findings support the potential for less frequent dosing and an improved side-effect profile, as adverse effects of cysteamine are often linked to high peak plasma concentrations.[1][3] The therapeutic levels of cysteamine from the 1200 mg dose of TTI-0102 were maintained for over 12 hours, suggesting the potential for once or twice-daily dosing.[1]

Conclusion

TTI-0102 is a promising prodrug of cysteamine with a chemical structure designed for improved pharmacokinetics and tolerability. Its mechanism of action, centered on replenishing key mitochondrial antioxidants and metabolic cofactors, positions it as a potential therapeutic for a range of diseases characterized by oxidative stress. The available data from the Phase 1 clinical trial supports its intended design, demonstrating a favorable pharmacokinetic profile with the potential for less frequent dosing and reduced side effects compared to existing cysteamine formulations. Further clinical investigations are underway to evaluate its efficacy in various patient populations.



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